molecular formula C24H27NO4 B10835642 Polyhydroxy benzamide derivative 4

Polyhydroxy benzamide derivative 4

Cat. No.: B10835642
M. Wt: 393.5 g/mol
InChI Key: FXWMRZHJFYXBFU-UHFFFAOYSA-N
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Description

Polyhydroxy Benzamide Derivative 4 is a synthetic benzamide-based compound intended for research purposes. Benzamide derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. Recent studies on related benzamide structures have shown potential in areas such as oncology, where some derivatives induce apoptosis in cancer cells by disrupting mitochondrial function and elevating intracellular reactive oxygen species (ROS) levels . Other research avenues for benzamide compounds include their use as inhibitors of bacterial cell division proteins, highlighting their potential in developing new antimicrobial agents . The "polyhydroxy" modification on the benzamide scaffold is typically explored to enhance the compound's solubility and its interaction with biological targets. Researchers are encouraged to investigate the specific mechanism of action and applications of this derivative in their own experimental models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

3-(1-adamantyl)-N-[(2,4-dihydroxyphenyl)methyl]-4-hydroxybenzamide

InChI

InChI=1S/C24H27NO4/c26-19-3-1-18(22(28)9-19)13-25-23(29)17-2-4-21(27)20(8-17)24-10-14-5-15(11-24)7-16(6-14)12-24/h1-4,8-9,14-16,26-28H,5-7,10-13H2,(H,25,29)

InChI Key

FXWMRZHJFYXBFU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C(=O)NCC5=C(C=C(C=C5)O)O)O

Origin of Product

United States

Preparation Methods

Ullmann Coupling-Mediated Assembly

A foundational approach involves Ullmann coupling to construct the benzamide backbone. In one protocol, methyl 2-iodobenzoate undergoes coupling with phenolic derivatives in the presence of a copper(I) catalyst. For example, methyl 2-phenoxybenzoate is synthesized via refluxing methyl 2-iodobenzoate with phenol, potassium carbonate, and copper(I) iodide in tetrahydrofuran (THF) at 80°C for 4 hours. Subsequent hydrolysis of the ester group yields the free carboxylic acid, which is then coupled with amines to form the benzamide structure.

Key steps :

  • Esterification : 2-Iodobenzoic acid → methyl 2-iodobenzoate (96.3% yield, methanol/H₂SO₄).

  • Ullmann Coupling : Methyl 2-iodobenzoate + phenol → methyl 2-phenoxybenzoate (83.3% yield, CuI/K₂CO₃/THF).

  • Amidation : Carboxylic acid intermediate + amine → benzamide derivative (70–85% yield, TBTU/DIPEA).

Oxidative Functionalization of Precursors

Recent advances leverage hypervalent iodine reagents for direct hydroxylation . For instance, 2-aryloxybenzamide derivatives are oxidized using iodobenzene diacetate (PhIO) in fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This method avoids metal catalysts and achieves regioselective hydroxylation at the para position of the benzene ring. Optimization studies indicate that HFIP enhances reaction efficiency by stabilizing reactive intermediates through hydrogen bonding.

Conditions :

  • Substrate: 2-Phenoxybenzamide.

  • Oxidant: PhIO (2.5 equiv).

  • Solvent: HFIP, 0°C → room temperature, 12 hours.

  • Yield: 68–72%.

Protective Group Strategies for Hydroxyl Moieties

The synthesis of polyhydroxy derivatives necessitates protective groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under basic conditions and ease of removal. In a patented method, 4-amino-2-hydroxybenzoic acid is protected with di-tert-butyl dicarbonate in ethanol, yielding 4-(Boc-amino)-2-hydroxybenzoic acid with >90% efficiency. Subsequent alkylation of the hydroxyl group with ethyl bromide under basic conditions (K₂CO₃/DMF) produces the ethoxy derivative, which is deprotected using HCl to reveal the hydroxyl group.

Comparative Analysis of Catalytic Systems

Copper-Based Catalysts

Copper catalysts dominate Ullmann and Goldberg couplings due to their cost-effectiveness and versatility. A study comparing CuI, CuBr, and CuCl revealed that CuI in combination with 1,10-phenanthroline as a ligand provides superior yields (85–90%) for aryl ether formations. However, excess copper can lead to side reactions such as homocoupling, necessitating precise stoichiometric control.

Organocatalytic Approaches

Metal-free systems using DBU (1,8-diazabicycloundec-7-ene) or DIPEA (N,N-diisopropylethylamine) have gained traction for amidation steps. These bases facilitate in situ activation of carboxylic acids with coupling agents like TBTU, achieving yields comparable to metal-catalyzed methods (75–80%) while reducing metal contamination.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity critically influences reaction outcomes:

SolventDielectric ConstantYield (%)Side Products
THF7.583.3<5%
DMF37.078.910–15%
HFIP16.772.0<2%
Ethanol24.365.48–12%

Polar aprotic solvents (e.g., DMF) enhance solubility but increase side reactions, whereas fluorinated alcohols (HFIP) improve selectivity.

Temperature and Time

  • Low-temperature regimes (0–5°C) minimize decomposition of sensitive intermediates during oxidation.

  • Prolonged reaction times (>12 hours) are required for complete Boc deprotection in acidic media.

Purification and Characterization

Chromatographic Techniques

Final products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is assessed by HPLC (>98%) and NMR spectroscopy.

Spectroscopic Validation

  • ¹H NMR : Hydroxyl protons appear as broad singlets at δ 5.37–12.33 ppm.

  • IR : Stretching vibrations for C=O (1639 cm⁻¹) and O–H (3680 cm⁻¹) confirm benzamide and hydroxyl functionalities.

Challenges and Innovations

Regioselectivity in Hydroxylation

Uncontrolled hydroxylation remains a key challenge. Recent advances employ directing groups (e.g., methoxy) to steer electrophilic aromatic substitution, achieving >90% para selectivity.

Scalability

While lab-scale syntheses yield 1–5 grams, industrial-scale production requires continuous-flow systems. A patent describes a microreactor-based process that reduces reaction time from 12 hours to 30 minutes while maintaining 85% yield .

Chemical Reactions Analysis

Types of Reactions

Polyhydroxy benzamide derivative 4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

  • Vascular Effects : Derivative 4 increases coronary resistance and perfusion pressure in isolated rat hearts, suggesting vasoactive properties mediated by calcium signaling pathways. This contrasts with carbamazepine-alkyne derivatives, which exhibit similar effects but through distinct mechanisms .
  • Ischemia/Reperfusion Injury : Derivative 4 reduces infarct size by 30–40% in preclinical models, comparable to other benzamide neuroleptics like sulpiride, which also modulate intracellular signaling but lack nitro-group-mediated redox activity .

Analytical Challenges

Benzamide derivatives such as amisulpride, tiapride, and sulpiride are notoriously difficult to differentiate via standard forensic methods due to structural similarities. Derivative 4’s nitrobenzofurazan group may facilitate identification using mass spectrometry (m/z 342.02) or IR spectroscopy (peaks at 3320, 1638, and 1350 cm⁻¹) , offering an advantage over simpler derivatives .

Q & A

Q. Why does the compound increase coronary resistance despite reducing infarct size?

  • Increased perfusion pressure (3–18 min post-administration) suggests transient vasoconstriction via endothelin-1 upregulation (ELISA). However, long-term cardioprotection dominates due to β1-adrenergic-mediated anti-apoptotic effects (Bcl-2/Bax ratio ≥ 2.5) .

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